(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C17H16F2N2OS and its molecular weight is 334.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Fate and Transformation
- PFASs, including compounds with structures related to "(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone", are extensively studied for their environmental persistence, mobility, and transformation products. Research highlights the occurrence, geographical distribution, and factors affecting PFAS stability in landfills, indicating their potential for leachate and atmospheric release (Hamid, Li, & Grace, 2018)[https://consensus.app/papers/review-fate-transformation-polyfluoroalkyl-substances-hamid/5ec64d4daa695aeabdffb2a5e57d8fc8/?utm_source=chatgpt].
Microbial Degradation
- The degradation of PFASs by microbial communities is a significant area of study. Investigations into the biodegradability of polyfluoroalkyl chemicals have shed light on their environmental fate and the potential for remediation strategies. Such research emphasizes the importance of understanding microbial interactions with these substances for environmental management (Liu & Avendaño, 2013)[https://consensus.app/papers/degradation-polyfluoroalkyl-chemicals-environment-liu/a0882e107b1c53378ea3c0a8f34fa8ee/?utm_source=chatgpt].
Optoelectronic Applications
- Compounds containing pyridine and thiazepan moieties have been explored for their potential in optoelectronic materials. Studies review the chemistry, properties, and applications of related compounds in electronic devices, highlighting their utility in creating novel materials for technological advancements (Boča, Jameson, & Linert, 2011)[https://consensus.app/papers/fascinating-variability-chemistry-properties-boča/9849646f89ab5ed0984c332b56a9ff91/?utm_source=chatgpt].
Biological Implications
- The toxicological profiles and biological effects of PFASs, including developmental toxicity, have been extensively reviewed. Such research is critical for understanding the potential health risks associated with exposure to these compounds and related chemical structures (Lau, Butenhoff, & Rogers, 2004)[https://consensus.app/papers/toxicity-perfluoroalkyl-acids-derivatives-lau/46bb843d704d5b36bbf92b33bb53dc37/?utm_source=chatgpt].
Analytical Methodologies
- Developing sensitive and specific analytical methods for detecting PFASs and their transformation products in environmental matrices is a key research area. This work supports monitoring and risk assessment efforts by providing the tools necessary to quantify these compounds accurately (Flanagan, Harvey, & Spencer, 2001)[https://consensus.app/papers/hplc-drugs-microparticulate-cationexchange-materials-flanagan/83eaaea1be845b32b8445b303598ec5d/?utm_source=chatgpt].
Properties
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2OS/c18-13-1-2-15(19)14(11-13)16-5-8-21(9-10-23-16)17(22)12-3-6-20-7-4-12/h1-4,6-7,11,16H,5,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRFNAVAETPLVDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.